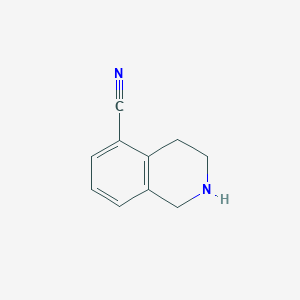
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile
Cat. No. B1340897
Key on ui cas rn:
215794-24-4
M. Wt: 158.2 g/mol
InChI Key: BTLCQUCMNTUJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09079929B2
Procedure details


1,2,3,4-tetrahydroisoquinoline-5-carbonitrile (0.338 g, 2.137 mmol) was oxidized with MnO2 (2.79 g, 32.0 mmol) in DCM (30 mL) over night. Filtered through Celite® and concentrated to yield 0.313 g (94%) of desired product as a pale yellow solid. 1H NMR (400 MHz, CDCl3) δ 8.36 (1H, t, J=2.3 Hz), 7.67 (1H, dd, J=7.7, 1.4 Hz), 7.47-7.54 (1H, m), 7.43 (1H, d, J=7.8 Hz), 3.88 (2H, td, J=7.8, 2.3 Hz), 2.95-3.04 (2H, m) ppm. MS (ESI) m/z: 157 (M+H)+



Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]#[N:12])[C:5]=2[CH2:4][CH2:3][NH:2]1>C(Cl)Cl.O=[Mn]=O>[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]#[N:12])[C:5]=2[CH2:4][CH2:3][N:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.338 g
|
|
Type
|
reactant
|
|
Smiles
|
C1NCCC=2C(=CC=CC12)C#N
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2.79 g
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Mn]=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtered through Celite®
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=NCCC=2C(=CC=CC12)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.313 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
